![molecular formula C24H20ClN5O2S B215857 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine, also known as CP-673451, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is a small molecule inhibitor that targets the VEGFR and PDGFR signaling pathways. These pathways are involved in the growth and proliferation of tumor cells, as well as the production of pro-inflammatory cytokines and chemokines. By inhibiting these pathways, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine can reduce tumor growth and inflammation.
Biochemical and Physiological Effects:
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to have several biochemical and physiological effects. In cancer, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to inhibit tumor growth and proliferation, induce apoptosis, and reduce angiogenesis. In inflammation, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit leukocyte recruitment. In cardiovascular diseases, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to improve cardiac function, reduce cardiac fibrosis, and inhibit vascular remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is its specificity for VEGFR and PDGFR signaling pathways, which makes it a promising therapeutic agent for cancer, inflammation, and cardiovascular diseases. However, one limitation of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
For 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide, which is then reacted with 2-amino-4,6-dichloropyrimidine to form 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]thio-N-(4-phenoxyphenyl)acetamide. The final compound is obtained by reacting this intermediate with guanidine hydrochloride.
Aplicaciones Científicas De Investigación
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to inhibit the growth and proliferation of tumor cells by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways. In inflammation, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to improve cardiac function and reduce cardiac fibrosis.
Propiedades
Nombre del producto |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
|---|---|
Fórmula molecular |
C24H20ClN5O2S |
Peso molecular |
478 g/mol |
Nombre IUPAC |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C24H20ClN5O2S/c25-16-6-12-21(13-7-16)33-15-18-14-22(31)29-24(28-18)30-23(26)27-17-8-10-20(11-9-17)32-19-4-2-1-3-5-19/h1-14H,15H2,(H4,26,27,28,29,30,31) |
Clave InChI |
LTZKITOERKVSAL-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C(=N\C3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)/N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



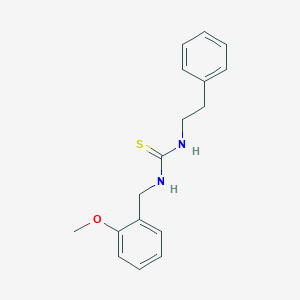

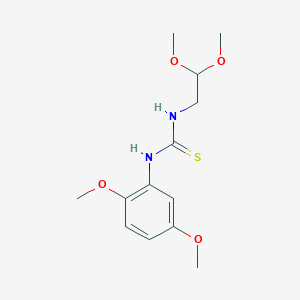
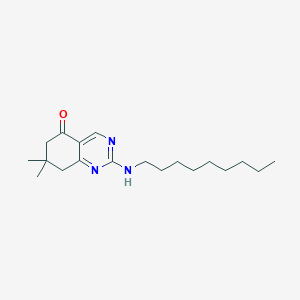
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

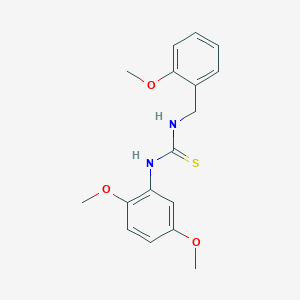

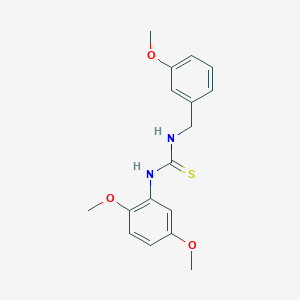
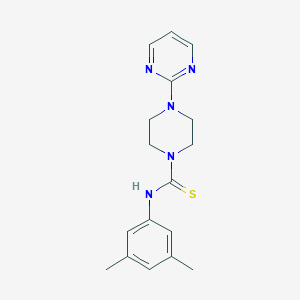
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)